molecular formula C12H16BrNO3 B093186 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide CAS No. 15560-64-2

2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide

Cat. No.: B093186
CAS No.: 15560-64-2
M. Wt: 302.16 g/mol
InChI Key: LOKRZPSRQFVRBE-UHFFFAOYSA-N
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Description

2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide: is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . It is known for its unique structure, which includes a bromine atom and a butoxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide typically involves the reaction of 3-bromo-4-butoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential therapeutic applications. It is being explored as a treatment for conditions where enzyme inhibition is beneficial, such as certain cancers and bacterial infections .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability .

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide involves the inhibition of specific enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition disrupts the enzyme’s normal function, leading to a decrease in the production of certain metabolites .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide stands out due to its unique combination of a bromine atom and a butoxy group.

Properties

CAS No.

15560-64-2

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15)

InChI Key

LOKRZPSRQFVRBE-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br

Key on ui other cas no.

15560-64-2

Synonyms

2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid

Origin of Product

United States

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